1,3-Cyclopentanedione, 2-(dihydro-5-propyl-2(3H)-furanylidene)-
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Overview
Description
1,3-Cyclopentanedione, 2-(dihydro-5-propyl-2(3H)-furanylidene)-, also known as oudenone, is a chemical compound that has been studied for its pharmacodynamic actions. It is characterized by a cyclopentanedione core with a furanylidene substituent. This compound has shown significant biological activity, particularly in the modulation of blood pressure and vasodilation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclopentanedione, 2-(dihydro-5-propyl-2(3H)-furanylidene)- involves the reaction of cyclopentanedione with a suitable furanylidene precursor under controlled conditions. The process typically requires the use of catalysts and specific reaction temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process would likely include steps such as purification and quality control to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1,3-Cyclopentanedione, 2-(dihydro-5-propyl-2(3H)-furanylidene)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
1,3-Cyclopentanedione, 2-(dihydro-5-propyl-2(3H)-furanylidene)- has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of various substituents on chemical reactivity.
Biology: The compound’s biological activity, particularly its effects on blood pressure and vasodilation, makes it a valuable tool for studying cardiovascular physiology.
Medicine: Its potential therapeutic effects, such as blood pressure modulation, are of interest for developing new treatments for hypertension and related conditions.
Mechanism of Action
The mechanism of action of 1,3-Cyclopentanedione, 2-(dihydro-5-propyl-2(3H)-furanylidene)- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 1,3-Cyclopentanedione, 2-(dihydro-5-methyl-2(3H)-furanylidene)
- 1,3-Cyclopentanedione, 2-(dihydro-5-ethyl-2(3H)-furanylidene)
Uniqueness
1,3-Cyclopentanedione, 2-(dihydro-5-propyl-2(3H)-furanylidene)- is unique due to its specific substituent, which imparts distinct biological and chemical properties. Compared to its analogs, this compound has shown more pronounced effects on blood pressure modulation and vasodilation, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
36129-37-0 |
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Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-(5-propyloxolan-2-ylidene)cyclopentane-1,3-dione |
InChI |
InChI=1S/C12H16O3/c1-2-3-8-4-7-11(15-8)12-9(13)5-6-10(12)14/h8H,2-7H2,1H3 |
InChI Key |
AFHDYMGMZUYZQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(=C2C(=O)CCC2=O)O1 |
Origin of Product |
United States |
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